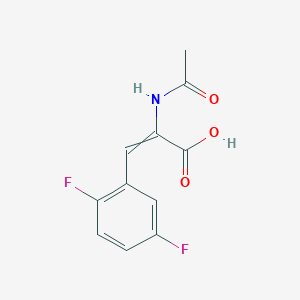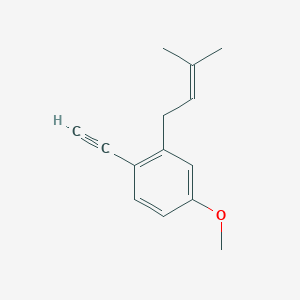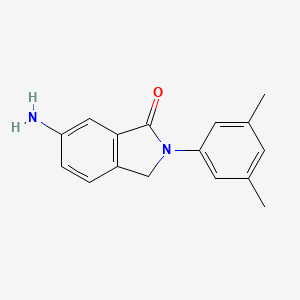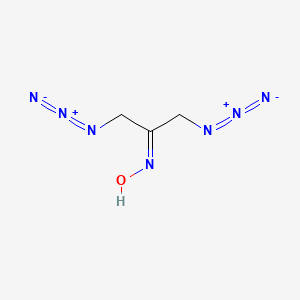
2-Propanone, 1,3-diazido-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,3-diazido-, oxime is a chemical compound with the molecular formula C3H4N6O This compound is a derivative of acetone oxime, where two hydrogen atoms are replaced by azido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,3-diazido-, oxime typically involves the reaction of acetone oxime with azidating agents. One common method is the reaction of acetone oxime with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Propanone, 1,3-diazido-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
科学的研究の応用
2-Propanone, 1,3-diazido-, oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-Propanone, 1,3-diazido-, oxime involves its ability to undergo bioorthogonal reactions, particularly oxime ligation. This reaction involves the nucleophilic attack of the aminooxy group on an electrophilic carbonyl group, forming a stable oxime bond. This property makes it useful in bioconjugation and labeling of biomolecules.
類似化合物との比較
Similar Compounds
Acetone oxime: The parent compound without azido groups.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Methoxime: Another oxime derivative with different functional groups.
Uniqueness
2-Propanone, 1,3-diazido-, oxime is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry applications. This makes it particularly valuable in fields requiring specific and stable conjugation reactions.
特性
CAS番号 |
682353-69-1 |
|---|---|
分子式 |
C3H5N7O |
分子量 |
155.12 g/mol |
IUPAC名 |
N-(1,3-diazidopropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H5N7O/c4-9-6-1-3(8-11)2-7-10-5/h11H,1-2H2 |
InChIキー |
AVHOYBZZQOJDJL-UHFFFAOYSA-N |
正規SMILES |
C(C(=NO)CN=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



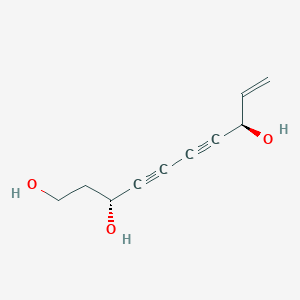

![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)

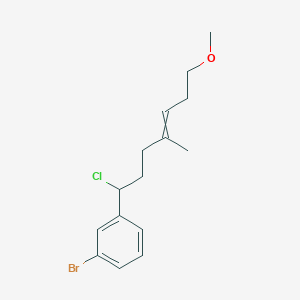
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
